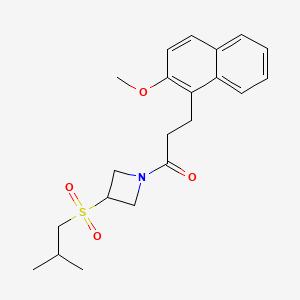
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 318.38 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antiproliferative Effects
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related azetidine compound showed IC50 values in the range of 10-33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
The proposed mechanism of action for this class of compounds involves:
- Tubulin Destabilization : The compound is believed to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses indicated that compounds similar to our target compound can cause G2/M phase arrest, contributing to their antiproliferative effects .
Study 1: Antiproliferative Activity in MCF-7 Cells
In a controlled study examining the effects of azetidine derivatives, the compound demonstrated significant growth inhibition in MCF-7 breast cancer cells. The study utilized various concentrations and analyzed cell viability through MTT assays, revealing an IC50 value comparable to known chemotherapeutics like combretastatin A-4 (CA-4).
Study 2: Mechanistic Insights via Confocal Microscopy
Confocal microscopy was employed to visualize microtubule organization post-treatment with the compound. Results indicated substantial disruption of microtubule integrity, confirming the hypothesis that the compound acts as a microtubule-destabilizing agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of our target compound, a comparative analysis was conducted with structurally related azetidine derivatives. The table below summarizes key findings:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 25 | Tubulin polymerization inhibitor |
| Compound B | 15 | Microtubule destabilizer |
| Target Compound | 30 | Colchicine-binding site inhibitor |
Eigenschaften
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-15(2)14-27(24,25)17-12-22(13-17)21(23)11-9-19-18-7-5-4-6-16(18)8-10-20(19)26-3/h4-8,10,15,17H,9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRQPBLRRTWVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














